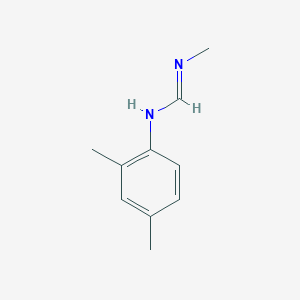

N'-(2,4-Dimethylphenyl)-N-methylformamidine

Description

Properties

IUPAC Name |

N-(2,4-dimethylphenyl)-N'-methylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-7H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIIOLEGNERQDIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)NC=NC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

51550-40-4 (mono-hydrochloride) | |

| Record name | U 40481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID1037696 | |

| Record name | N'-(2,4-Dimethylphenyl)-N-methylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

33089-74-6 | |

| Record name | N′-(2,4-Dimethylphenyl)-N-methylformamidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=33089-74-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | U 40481 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0033089746 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 33089-74-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=363957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N'-(2,4-Dimethylphenyl)-N-methylformamidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1037696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N'-(2,4-dimethylphenyl)-N-methylmethanimidamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SEMIAMITRAZ | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTZ715OQFA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biological activity of N'-(2,4-Dimethylphenyl)-N-methylformamidine

An In-Depth Technical Guide on the Biological Activity of N'-(2,4-Dimethylphenyl)-N-methylformamidine Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

N'-(2,4-Dimethylphenyl)-N-methylformamidine, a principal metabolite of the widely used acaricide and insecticide Amitraz, possesses significant biological activity.[1][2] This technical guide provides a comprehensive analysis of its multifaceted interactions within biological systems. Primarily recognized for its potent agonistic activity on octopamine receptors in invertebrates, leading to neurotoxicity, this compound also exhibits significant effects in mammals through its interaction with α-adrenergic receptors.[3][4] This document will delve into the compound's mechanism of action, metabolism, toxicological profile, and the experimental protocols used for its evaluation, offering field-proven insights for researchers and drug development professionals.

Introduction and Physicochemical Properties

N'-(2,4-Dimethylphenyl)-N-methylformamidine (DPMF), with the molecular formula C₁₀H₁₄N₂, is a formamidine derivative.[1] It is a key metabolite of Amitraz, a triazapentadiene compound used extensively in veterinary medicine and agriculture to control ticks, mites, and lice on various animals and crops.[5][6][7] DPMF itself is a white crystalline solid, with its free base form being a flaky crystal.[8] The hydrochloride salt is soluble in water and lower alcohols but insoluble in organic solvents like benzene and xylene.[8] A crucial physicochemical property is its moderate lipophilicity, indicated by a logP of 2.57, which facilitates its absorption across biological membranes.[1]

Table 1: Physicochemical Properties of N'-(2,4-Dimethylphenyl)-N-methylformamidine

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₄N₂ | [1] |

| Molecular Weight | 162.24 g/mol | [1] |

| CAS Number | 33089-74-6 | [1] |

| logP | 2.57 | [1] |

| Boiling Point | 245.9°C | [1] |

| Melting Point | 75-76°C (free base) | [8] |

| Appearance | White flaky crystal (free base) | [8] |

Mechanism of Action: A Tale of Two Receptors

The biological activity of N'-(2,4-Dimethylphenyl)-N-methylformamidine is primarily dictated by its interaction with two distinct classes of G protein-coupled receptors (GPCRs): octopamine receptors in invertebrates and α-adrenergic receptors in vertebrates.

Invertebrate Neurotoxicity: Targeting Octopamine Receptors

In insects and acarids, DPMF acts as a potent agonist of octopamine receptors.[3][4] Octopamine is the invertebrate counterpart to norepinephrine in mammals, playing a crucial role in neurotransmission.[5] By binding to and activating these receptors, DPMF triggers a cascade of downstream signaling events that lead to hyperexcitation, disruption of normal nerve function, paralysis, and ultimately, the death of the pest.[1][4]

Studies have shown that DPMF differentially activates α- and β-adrenergic-like octopamine receptors (OARs).[3][9] For instance, in Bombyx mori (silkworm), DPMF was found to elevate intracellular Ca²⁺ levels via α-AL OARs with an EC50 of 1.17 nM and increase intracellular cAMP levels through β-AL OARs with an exceptionally potent EC50 of 79.6 pM.[3] This dual activation disrupts normal cellular signaling and contributes to its potent insecticidal and acaricidal effects.[1] It is noteworthy that DPMF is considered a more potent agonist of OARs than its parent compound, Amitraz.[3]

Caption: Invertebrate Mechanism of DPMF Action.

Vertebrate Toxicity: Interaction with α-Adrenergic Receptors

In mammals, the biological effects of DPMF are primarily attributed to its activity as an α-adrenergic receptor agonist, similar to its parent compound, Amitraz.[5][10] It stimulates both central α2-adrenergic receptors and peripheral α1- and α2-adrenergic receptors.[11][12] This interaction is responsible for the wide range of toxicological symptoms observed in cases of accidental ingestion or exposure in animals and humans.[5][12]

The central α2-adrenergic agonism leads to sedation, central nervous system (CNS) depression, and hypotension.[11][13] Peripherally, α-adrenergic stimulation can cause vasoconstriction.[11] Furthermore, DPMF and Amitraz have been shown to inhibit monoamine oxidase (MAO) activity, which can lead to an increase in the levels of neurotransmitters like norepinephrine and serotonin in the central nervous system.[1][5][14] However, the inhibition of MAO appears to occur at higher doses than those causing motor activity suppression, suggesting it may not be the primary mechanism for all observed neurotoxic effects.[15][16]

Caption: Vertebrate Mechanism of DPMF Action.

Metabolism and Pharmacokinetics

N'-(2,4-Dimethylphenyl)-N-methylformamidine is itself a primary and active metabolite of Amitraz.[1][10] Amitraz is rapidly hydrolyzed in vivo to form DPMF and N-(2,4-dimethylphenyl)-formamide (DMF).[1] DPMF is then further metabolized.

Studies in rats have shown that both Amitraz and DPMF are rapidly metabolized and primarily eliminated through urine.[10] Following oral administration of DPMF to rats, 88.7% of the dose was excreted in the urine within 96 hours.[10] The degradation products of DPMF found in rat urine are similar to those of Amitraz and include 2,4-dimethylformanilide, 2,4-dimethylaniline, 4-formamido-3-methylbenzoic acid, and 4-amino-3-methylbenzoic acid.[10] The metabolism is rapid, with metabolites like 2,4-dimethylaniline detectable in the blood as early as 2 hours after oral administration.[17]

Caption: Metabolic Pathway of Amitraz and DPMF.

Toxicological Profile

The toxicological effects of N'-(2,4-Dimethylphenyl)-N-methylformamidine are a direct consequence of its α-adrenergic agonist activity in mammals.

Acute Toxicity

The oral LD50 of the parent compound, Amitraz, in rats is between 500-600 mg/kg, and in dogs, it is 100 mg/kg.[5] While specific LD50 values for DPMF are less commonly reported, it is a significant contributor to the overall toxicity of Amitraz. The No-Observed-Adverse-Effect Level (NOAEL) for DPMF in rats has been reported in the range of 1.59–2.34 mg/kg.[1]

Table 2: Acute Toxicity Data for Amitraz (Parent Compound)

| Species | Route | LD50 | Reference |

| Rat | Oral | 500-600 mg/kg | [5] |

| Mouse | Oral | >1,600 mg/kg | [5] |

| Dog | Oral | 100 mg/kg | [5] |

| Rat | Dermal | >1,600 mg/kg | [5] |

| Rabbit | Dermal | >200 mg/kg | [5] |

Clinical Signs of Toxicity

Exposure to toxic doses of DPMF (or its parent compound Amitraz) can lead to a wide range of clinical signs in mammals, typically appearing within 30 minutes to 2 hours after ingestion.[5] These symptoms are consistent with widespread α-adrenergic stimulation and CNS depression.[5][12][18]

Common Clinical Signs of Toxicity:

-

Central Nervous System: CNS depression (drowsiness, lethargy, coma), ataxia, convulsions.[5][12]

-

Cardiovascular: Bradycardia, hypotension, and occasionally hypertension.[5][12]

-

Gastrointestinal: Vomiting, hypersalivation, anorexia, decreased gastrointestinal motility.[5][12]

-

Ocular: Miosis (constriction of the pupil), or less commonly, mydriasis (dilation of the pupil).[5][12]

Treatment of Toxicity

There is no specific antidote for DPMF or Amitraz poisoning, and treatment is primarily supportive and symptomatic.[12][19] Management focuses on monitoring and supporting respiratory and cardiovascular functions.[19][20] In cases of ingestion, induction of vomiting followed by administration of activated charcoal may be beneficial if performed soon after exposure.[5] For moderate to severe signs, specific α2-adrenergic receptor antagonists such as atipamezole or yohimbine can be used to reverse the effects.[5]

Experimental Protocols for Biological Activity Assessment

The evaluation of the biological activity of N'-(2,4-Dimethylphenyl)-N-methylformamidine involves a variety of in vitro and in vivo assays.

In Vitro Receptor Binding and Activation Assays

Objective: To determine the affinity and efficacy of DPMF at specific receptor targets (e.g., octopamine and adrenergic receptors).

Methodology: Radioligand Binding Assay

-

Cell Culture and Membrane Preparation: HEK-293 cells stably expressing the receptor of interest (e.g., Bombyx mori α- or β-AL OARs) are cultured and harvested.[3] Cell membranes are prepared by homogenization and centrifugation.

-

Binding Reaction: A fixed concentration of a radiolabeled ligand specific for the receptor is incubated with the cell membranes in the presence of varying concentrations of DPMF.

-

Separation and Quantification: The reaction is terminated by rapid filtration, separating bound from free radioligand. The radioactivity on the filters is quantified using a scintillation counter.

-

Data Analysis: Competition binding curves are generated, and the IC50 (concentration of DPMF that inhibits 50% of specific radioligand binding) is calculated. The Ki (inhibition constant) can be derived from the IC50 using the Cheng-Prusoff equation.

Methodology: Functional Assay (cAMP or Ca²⁺ Measurement)

-

Cell Culture and Loading: Cells expressing the target receptor are cultured in microplates. For Gs-coupled receptors, intracellular cAMP levels are measured using assays like HTRF or ELISA. For Gq-coupled receptors, cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).[3]

-

Compound Addition: Varying concentrations of DPMF are added to the cells.

-

Signal Detection: Changes in cAMP levels or intracellular calcium fluorescence are measured using a plate reader.

-

Data Analysis: Dose-response curves are plotted, and the EC50 (concentration of DPMF that elicits 50% of the maximal response) is determined.[3]

In Vivo Toxicological Studies

Objective: To determine the acute toxicity (e.g., LD50) and observe the clinical signs of toxicity of DPMF in animal models.

Methodology: Acute Oral Toxicity (Up-and-Down Procedure - OECD Guideline 425)

-

Animal Selection: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.[5]

-

Dosing: A single animal is dosed with a starting concentration of DPMF administered orally (e.g., by gavage).

-

Observation: The animal is observed for signs of toxicity and mortality for a defined period (typically 14 days).

-

Sequential Dosing: If the animal survives, the next animal is given a higher dose. If it dies, the next animal receives a lower dose. This sequential process continues until the criteria for stopping the test are met.

-

Data Analysis: The LD50 is calculated from the results using specialized software. Clinical signs, body weight changes, and gross necropsy findings are recorded.

Conclusion

N'-(2,4-Dimethylphenyl)-N-methylformamidine is a biologically active molecule with significant implications in both pest control and mammalian toxicology. Its primary mechanism of action involves potent agonism at invertebrate octopamine receptors, making it an effective acaricide and insecticide.[3][4] However, its cross-reactivity with mammalian α-adrenergic receptors necessitates careful handling and awareness of its potential for toxicity.[5][11] Understanding the detailed mechanisms, metabolic pathways, and toxicological profile of DPMF is crucial for the development of safer and more effective pesticides, as well as for the clinical management of accidental poisonings. This guide provides a foundational framework for researchers and professionals working with this and related formamidine compounds.

References

-

MSD Veterinary Manual. (n.d.). Triazapentadiene (Amitraz) Toxicosis in Animals. Retrieved from [Link]

-

ResearchGate. (n.d.). Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. Retrieved from [Link]

-

Hollingworth, R. M. (1976). Chemistry, biological activity, and uses of formamidine pesticides. Environmental Health Perspectives, 14, 57–69. [Link]

-

Nagata, Y., et al. (2016). Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors. Pest Management Science, 73(5), 1011-1018. [Link]

-

PubChem. (n.d.). N'-(2,4-dimethylphenyl)-N-methylformamidine. Retrieved from [Link]

-

PubChem. (n.d.). N-(2,4-Dimethylphenyl)formamide. Retrieved from [Link]

-

Hsu, W. H., & Schaffer, D. D. (1988). Central and peripheral alpha-adrenoceptor actions of amitraz in the dog. Journal of Veterinary Pharmacology and Therapeutics, 11(3), 233-238. [Link]

-

Nagata, Y., et al. (2016). Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors. Pest Management Science, 73(5), 1011-1018. [Link]

-

Yilmaz, H. L., & Yildizdas, D. R. (2003). Amitraz Poisoning Treatment: Still Supportive?. The Indian Journal of Pediatrics, 70(1), 91. [Link]

-

Moser, V. C., & MacPhail, R. C. (1989). Investigations of amitraz neurotoxicity in rats. III. Effects on motor activity and inhibition of monoamine oxidase. Fundamental and Applied Toxicology, 12(1), 12-22. [Link]

-

Bod-Jona, S., et al. (2003). Effects of the insecticide amitraz, an α2-adrenergic receptor agonist, on human luteinized granulosa cells. Human Reproduction, 18(7), 1384-1389. [Link]

-

Ament, S. (2023). Amitraz Mechanism of Action: How This Acaricide Disrupts Mite and Tick Physiology. Veterinary Practice News. [Link]

-

Dr. Oracle. (2023). What is the treatment for Amitraz poisoning?. [Link]

-

Zhu, N., et al. (2000). Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. Bulletin of Environmental Contamination and Toxicology, 65(1), 22-27. [Link]

-

Atabek, M. E., Aydin, M., & Erkul, I. (2002). Amitraz: An unfamiliar poisoning with familiar pesticide. Indian Journal of Critical Care Medicine, 6(4), 228-229. [Link]

-

Bod-Jona, S., et al. (2003). Effects of the insecticide amitraz, an alpha2-adrenergic receptor agonist, on human luteinized granulosa cells. Human Reproduction, 18(7), 1384-1389. [Link]

-

Knowles, C. O., & Hamed, M. S. (1989). Penetration, Metabolism, and Elimination of Amitraz and N'-(2,4-Dimethylphenyl)-N-methylformamidine in Southwestern Corn Borer Larvae (Lepidoptera: Pyralidae). Journal of Economic Entomology, 82(5), 1324-1328. [Link]

-

Moser, V. C., & MacPhail, R. C. (1989). Investigations of Amitraz Neurotoxicity in Rats. III Effects on Motor Activity and Inhibition of Monoamine Oxidase. Toxicological Sciences, 12(1), 12-22. [Link]

-

Yaramis, A., Soker, M., & Bilici, M. (2003). Amitraz poisoning, an emerging problem: epidemiology, clinical features, management, and preventive strategies. Archives of Disease in Childhood, 88(2), 130-131. [Link]

-

Bod-Jona, S., et al. (2003). Effects of the insecticide amitraz, an 2-adrenergic receptor agonist, on human luteinized granulosa cells. Human Reproduction, 18(7), 1384-1389. [Link]

-

Chen, Y., et al. (2021). An octopamine receptor confers selective toxicity of amitraz on honeybees and Varroa mites. eLife, 10, e68267. [Link]

-

de Souza, A. B., et al. (2017). Effects of exposure to amitraz on noradrenaline, serotonin and dopamine levels in brain regions of 30 and 60 days old male rats. Neurotoxicology and Teratology, 62, 10-17. [Link]

-

Gupta, A., et al. (2014). Amitraz: An unusual poisoning. Anaesthesia, Pain & Intensive Care, 18(1), 86-88. [Link]

-

Kim, Y. H., et al. (1999). The metabolism and liver toxicity of N,N-dimethylformamide in the isolated perfused rat liver. Journal of Toxicology and Environmental Health, Part A, 58(7), 449-460. [Link]

-

U.S. Environmental Protection Agency. (n.d.). N,N-Dimethylformamide. Retrieved from [Link]

Sources

- 1. N'-(2,4-Dimethylphenyl)-N-methylformamidine | 33089-74-6 | Benchchem [benchchem.com]

- 2. N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pomais.com [pomais.com]

- 5. Triazapentadiene (Amitraz) Toxicosis in Animals - Toxicology - MSD Veterinary Manual [msdvetmanual.com]

- 6. Chemistry, biological activity, and uses of formamidine pesticides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. N-2,4-DIMETHYLPHENYL-N'-METHYLFORMAMIDINE | 33089-74-6 [chemicalbook.com]

- 9. Amitraz and its metabolite differentially activate α- and β-adrenergic-like octopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Central and peripheral alpha-adrenoceptor actions of amitraz in the dog - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Amitraz Poisoning Treatment: Still Supportive? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Amitraz: An unfamiliar poisoning with familiar pesticide - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Investigations of amitraz neurotoxicity in rats. III. Effects on motor activity and inhibition of monoamine oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. academic.oup.com [academic.oup.com]

- 17. Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites - ProQuest [proquest.com]

- 18. View of Amitraz: An unusual poisoning | Anaesthesia, Pain & Intensive Care [apicareonline.com]

- 19. droracle.ai [droracle.ai]

- 20. adc.bmj.com [adc.bmj.com]

Physicochemical properties of N'-(2,4-Dimethylphenyl)-N-methylformamidine

An In-depth Technical Guide to the Physicochemical Properties of N'-(2,4-Dimethylphenyl)-N-methylformamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Metabolite

N'-(2,4-Dimethylphenyl)-N-methylformamidine, a significant member of the formamidine class of compounds, holds a pivotal position in the fields of environmental science, toxicology, and pharmacology.[1] Primarily recognized as a principal metabolite of the widely used acaricide and insecticide Amitraz, its study is crucial for understanding the parent compound's biological activity, environmental fate, and toxicological profile.[1][2] This guide offers a comprehensive exploration of its core physicochemical properties, providing the foundational knowledge necessary for its synthesis, characterization, and application in research and development.

This document moves beyond a simple data sheet, delving into the causality behind its properties and providing field-proven insights into its handling and analysis. The protocols and data presented herein are designed to be self-validating, ensuring scientific integrity and reproducibility.

Chemical Identity and Structure

A precise understanding of a compound's identity is the bedrock of any scientific investigation. N'-(2,4-Dimethylphenyl)-N-methylformamidine is structurally defined by a formamidine core, substituted with a 2,4-dimethylphenyl group on one nitrogen and a methyl group on the other.[3]

1.1. Nomenclature and Identifiers

-

IUPAC Name: N-(2,4-dimethylphenyl)-N'-methylmethanimidamide[1][3]

-

Common Names: Semiamitraz, Monoamitraz[4]

-

ChEBI ID: CHEBI:83515[1]

1.2. Molecular Formula and Weight

1.3. Structural Representation

-

Canonical SMILES: CC1=CC(=C(C=C1)NC=NC)C[3]

-

InChI: InChI=1S/C10H14N2/c1-8-4-5-10(9(2)6-8)12-7-11-3/h4-7H,1-3H3,(H,11,12)[3][5]

Core Physicochemical Properties

The physicochemical characteristics of a molecule dictate its behavior in both chemical and biological systems. These properties are critical for predicting its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its environmental mobility and persistence.

Table 1: Summary of Physicochemical Properties

| Property | Value | Source(s) |

| Physical State | Crystalline solid | [2] |

| Melting Point | 75-76 °C (Free Base) | [2][4] |

| 163-165 °C (Form not specified) | [2] | |

| Boiling Point | 245.9 °C (Predicted) | [3][4] |

| Density | 0.94 g/cm³ (Predicted) | [3][4] |

| Lipophilicity (XLogP3) | 2.57 - 2.66 | [3][4] |

| pKa | 9.65 (Predicted) | [2] |

| Flash Point | 102.5 °C | [4] |

2.1. Physical State and Appearance The compound exists as a white, flaky crystalline solid in its free base form.[2] This solid nature is typical for organic molecules of this size and polarity at standard temperature and pressure.

2.2. Melting Point: A Tale of Two Forms There is a notable variance in reported melting points. The free base form exhibits a melting point of 75-76 °C.[2][4] A higher melting point of 163-165 °C has also been reported, which likely corresponds to a salt form, such as the hydrochloride, which would have stronger intermolecular ionic interactions leading to a more stable crystal lattice.[2] This highlights the critical importance of specifying the exact form of the compound when reporting physical data.

2.3. Boiling Point The predicted boiling point is approximately 245.9 °C.[3][4] This relatively high boiling point is consistent with its molecular weight and the presence of polar N-H bonds capable of hydrogen bonding.

2.4. Solubility Profile The solubility of N'-(2,4-Dimethylphenyl)-N-methylformamidine is a key determinant of its behavior.

-

Organic Solvents: As a moderately lipophilic compound, it is expected to be soluble in common organic solvents like acetonitrile, ethanol, and dimethyl sulfoxide (DMSO).

-

Aqueous Solubility: The free base has limited solubility in water. However, its hydrochloride salt is soluble in water and lower alcohols, but insoluble in nonpolar solvents like benzene, xylene, and hexane.[2] This pH-dependent solubility is a direct consequence of its basic nature.

2.5. Lipophilicity (LogP) With a LogP value of approximately 2.57, the compound is moderately lipophilic.[3] This property is a critical predictor of its biological activity. It suggests that the molecule can readily cross biological membranes, a prerequisite for interacting with intracellular targets and a key factor in its role as a metabolite of the pesticide Amitraz.

2.6. Acidity/Basicity (pKa) The predicted pKa of the conjugate acid is 9.65, indicating that N'-(2,4-Dimethylphenyl)-N-methylformamidine is a moderately basic compound.[2] At physiological pH (~7.4), a significant portion of the molecules will be protonated. This influences its solubility in aqueous media and its ability to interact with biological targets through ionic bonding.

2.7. Chemical Stability The formamidine group is susceptible to hydrolysis, particularly in humid conditions or non-neutral pH. The stability of the hydrochloride salt is noted to be poor, as it can hydrolyze and deteriorate in moist air.[2] This instability is a crucial consideration for storage and handling. For long-term storage, the neat compound should be kept in a desiccated environment at a controlled temperature, such as -18°C or between 0-6°C.[4][5]

Spectroscopic Profile for Compound Verification

Accurate characterization is essential for confirming the identity and purity of a synthesized or isolated compound. The following spectroscopic data are characteristic of N'-(2,4-Dimethylphenyl)-N-methylformamidine.

3.1. Mass Spectrometry (MS) Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for identifying this compound. Key mass-to-charge ratio (m/z) peaks observed include:

-

162 (M+) : Molecular ion peak[1]

-

132 : Fragment corresponding to the loss of the methylamino group.[1]

-

121 : Fragment corresponding to the 2,4-dimethylphenyl cation.[1]

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy While a full, dedicated spectrum is not available in the provided search results, data from a reaction involving the compound provides key insights:

-

¹H NMR : Aromatic protons are expected in the range of δ 6.8–8.2 ppm. An NH singlet would likely appear between δ 8.5–10 ppm, though this can be broad and exchangeable.[3] The methyl groups on the phenyl ring and the N-methyl group would appear as singlets in the aliphatic region.

-

¹³C NMR : Aromatic carbons are observed in the δ 112–153 ppm region.[3]

3.3. Infrared (IR) Spectroscopy IR spectroscopy can confirm the presence of key functional groups:

-

N-H Stretch : A characteristic stretching vibration for the N-H bond is observed in the range of 3290–3390 cm⁻¹.[3]

Experimental Methodologies and Workflows

To ensure scientific integrity, the synthesis and characterization of N'-(2,4-Dimethylphenyl)-N-methylformamidine must follow robust, validated protocols.

4.1. Synthesis Protocol A common and effective method for synthesizing this compound involves the reaction of 2,4-dimethylaniline with an N-methylformamide equivalent. A typical procedure is outlined below.

Workflow: Synthesis of N'-(2,4-Dimethylphenyl)-N-methylformamidine

Caption: Synthetic workflow for N'-(2,4-Dimethylphenyl)-N-methylformamidine.

Step-by-Step Synthesis:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2,4-dimethylaniline and a slight molar excess of N-methylformamide.

-

Heating: Heat the mixture under controlled conditions. Optimal results have been reported at around 78°C for 1.5 hours.[3] Monitoring the reaction by Thin Layer Chromatography (TLC) is advised to determine completion.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature.

-

Purification: The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.[3] The choice of purification method depends on the scale of the reaction and the nature of any impurities.

4.2. Characterization and Quality Control Workflow Confirming the identity and purity of the synthesized product is a critical final step. This involves a multi-technique approach.

Workflow: Compound Characterization

Caption: Integrated workflow for the characterization of the target compound.

Step-by-Step Characterization:

-

Structural Confirmation (NMR): Dissolve a small sample in a deuterated solvent (e.g., CDCl₃) and acquire ¹H and ¹³C NMR spectra. Confirm that the observed chemical shifts, multiplicities, and integrations match the expected structure.

-

Molecular Weight Verification (MS): Analyze the sample via GC-MS or direct infusion MS to confirm the molecular weight (m/z = 162.23). Compare the fragmentation pattern to reference data.[1]

-

Functional Group Analysis (IR): Acquire an FT-IR spectrum. Verify the presence of the N-H stretch (3290–3390 cm⁻¹) and other characteristic peaks for the aromatic ring and C-N bonds.[3]

-

Purity Assessment (Melting Point): Determine the melting point of the crystalline product. A sharp melting point range close to the literature value (75-76 °C for the free base) is indicative of high purity.[2][4]

References

-

PubChem. N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326. [Link]

Sources

- 1. N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. N-2,4-DIMETHYLPHENYL-N'-METHYLFORMAMIDINE | 33089-74-6 [chemicalbook.com]

- 3. N'-(2,4-Dimethylphenyl)-N-methylformamidine | 33089-74-6 | Benchchem [benchchem.com]

- 4. echemi.com [echemi.com]

- 5. N-2,4-Dimethylphenyl-N'-methylformamidine [lgcstandards.com]

An In-depth Technical Guide to the Structural Elucidation and Characterization of N'-(2,4-Dimethylphenyl)-N-methylformamidine

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Key Metabolite

N'-(2,4-Dimethylphenyl)-N-methylformamidine, systematically named N-(2,4-dimethylphenyl)-N'-methylmethanimidamide, is a significant formamidine derivative primarily recognized as a principal metabolite of the widely used acaricide and insecticide, amitraz.[1][2][3] Its chemical formula is C₁₀H₁₄N₂ with a molecular weight of 162.23 g/mol .[4] The structural elucidation and characterization of this compound, often referred to as DMPF, are crucial for metabolism studies, toxicological assessments, and in the development of analytical methods for residue detection in various matrices. This guide provides a comprehensive overview of the techniques and methodologies employed to confirm the structure and purity of N'-(2,4-Dimethylphenyl)-N-methylformamidine, offering insights into the rationale behind the selection of each analytical method.

Physicochemical Properties

A foundational understanding of the physicochemical properties of N'-(2,4-Dimethylphenyl)-N-methylformamidine is essential for its handling, analysis, and understanding its environmental fate.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₄N₂ | [4] |

| Molecular Weight | 162.23 g/mol | [4] |

| Boiling Point | 272.4 ± 50.0 °C (Predicted) | [2] |

| Density | 0.94 ± 0.1 g/cm³ (Predicted) | [2] |

| pKa | 9.65 ± 0.50 (Predicted) | [2] |

| Form | Crystalline | [2] |

Synthesis and Purification: A Pathway to the Pure Analyte

The most common laboratory-scale synthesis of N'-(2,4-Dimethylphenyl)-N-methylformamidine involves the reaction of 2,4-dimethylaniline with a suitable formylating agent, such as N-methylformamide.[5] The purity of the synthesized compound is paramount for accurate characterization and for its use as an analytical standard. Purification is typically achieved through recrystallization or column chromatography.

Experimental Protocol: Synthesis of N'-(2,4-Dimethylphenyl)-N-methylformamidine

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,4-dimethylaniline in an appropriate solvent like toluene.

-

Addition of Reagent: Add an equimolar amount of N-methylformamide to the solution.

-

Reaction Conditions: Heat the mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.

-

Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography.

-

Purity Confirmation: The purity of the final product should be assessed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) and confirmed by the spectroscopic methods detailed below.

Spectroscopic Characterization: The Fingerprint of a Molecule

A multi-spectroscopic approach is indispensable for the unambiguous structural elucidation of N'-(2,4-Dimethylphenyl)-N-methylformamidine. Each technique provides unique and complementary information about the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. Both ¹H and ¹³C NMR are essential for the characterization of DMPF.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

-

Aromatic Protons: The protons on the 2,4-dimethylphenyl ring are expected to appear in the aromatic region of the spectrum. Due to the substitution pattern, three distinct signals are anticipated.

-

Methyl Protons: Two singlets are expected for the two methyl groups on the aromatic ring.

-

N-Methyl Protons: A distinct signal corresponding to the methyl group attached to the formamidine nitrogen will be present.

-

Formamidine Proton: The proton on the formamidine carbon will also give a characteristic signal.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms in the molecule.

-

Aromatic Carbons: The six carbons of the dimethylphenyl ring will produce a set of signals in the aromatic region. The carbons directly attached to the nitrogen and methyl groups will have distinct chemical shifts.

-

Methyl Carbons: The two methyl group carbons on the aromatic ring will be observed in the aliphatic region.

-

N-Methyl Carbon: The carbon of the N-methyl group will also appear in the aliphatic region.

-

Formamidine Carbon: The carbon of the formamidine group will have a characteristic chemical shift.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Expected Characteristic Absorption Bands:

-

N-H Stretch: The N-H bond in the formamidine moiety is expected to show a characteristic stretching vibration.

-

C=N Stretch: The carbon-nitrogen double bond of the formamidine group will have a strong absorption band.

-

C-H Aromatic and Aliphatic Stretches: The C-H bonds of the aromatic ring and the methyl groups will exhibit stretching vibrations at their characteristic frequencies.

-

Aromatic C=C Bending: The carbon-carbon double bonds within the aromatic ring will show characteristic bending vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For DMPF, Electron Ionization (EI) or Electrospray Ionization (ESI) are commonly used techniques.

Expected Fragmentation Pattern:

X-Ray Crystallography: The Definitive Structure

For crystalline solids like N'-(2,4-Dimethylphenyl)-N-methylformamidine, single-crystal X-ray diffraction provides the most definitive structural information, including bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.

Experimental Protocol: Single-Crystal X-Ray Diffraction

-

Crystal Growth: High-quality single crystals of DMPF are grown, typically by slow evaporation of a saturated solution in a suitable solvent.

-

Crystal Mounting: A suitable single crystal is mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

-

Structure Solution and Refinement: The collected diffraction data is used to solve the crystal structure, typically using direct methods or Patterson methods, followed by refinement to obtain the final atomic coordinates and other crystallographic parameters.

While specific crystallographic data for N'-(2,4-Dimethylphenyl)-N-methylformamidine is not widely published, the general procedure for obtaining such data is well-established for small organic molecules.

Conclusion: A Multi-faceted Approach to Characterization

The structural elucidation and characterization of N'-(2,4-Dimethylphenyl)-N-methylformamidine require a synergistic application of synthetic chemistry and a suite of advanced analytical techniques. NMR spectroscopy provides the detailed framework of the proton and carbon skeleton, IR spectroscopy confirms the presence of key functional groups, and mass spectrometry establishes the molecular weight and fragmentation pathways. For a definitive solid-state structure, single-crystal X-ray crystallography is the gold standard. The protocols and insights provided in this guide offer a robust framework for researchers and scientists engaged in the study of this important metabolite and related formamidine compounds.

References

-

Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. (2025). ResearchGate. Retrieved from [Link]

-

N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326. (n.d.). PubChem. Retrieved from [Link]

-

Spectral LFER studies in some N-(substituted phenyl) formamides. (n.d.). Biblioteka Nauki. Retrieved from [Link]

-

N 2 4 Dimethylphenyl N' methylimidoformamide. (n.d.). mzCloud. Retrieved from [Link]

-

The ¹H NMR and ¹³C-NMR spectra of N-(2-hydroxy-5-nitrophenyl)formamide. (n.d.). Semantic Scholar. Retrieved from [Link]

-

Synthesis and Spectral Analysis of (.+-.)-cis-N-(1-(2-Hydroxy-2- phenylethyl)-3-methyl-4-piperidyl). (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis, X-ray Crystal Structure, and Computational Characterization of Tetraphenylborate, 3-(5H-Dibenzo[a,d] cyclohepten-5-ylidene)-N, N-Dimethyl-1-propanamine. (2023). MDPI. Retrieved from [Link]

-

Why does DMF (dimethylformamide) have 3 signals in 1H NMR ? (2020). YouTube. Retrieved from [Link]

-

A simple preparation of N,N-dimethyl-N′-alkyl (aryl) sulfonylformamidines. (n.d.). ResearchGate. Retrieved from [Link]

-

A Facile Protocol for the Synthesis of Mono-N-methyl Anilines via Formimidate Intermediates. (n.d.). ResearchGate. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. N-2,4-DIMETHYLPHENYL-N'-METHYLFORMAMIDINE | 33089-74-6 [chemicalbook.com]

- 3. N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. N-2,4-Dimethylphenyl-N'-methylformamidine [lgcstandards.com]

- 5. N'-(2,4-Dimethylphenyl)-N-methylformamidine | 33089-74-6 | Benchchem [benchchem.com]

An In-depth Technical Guide to the Degradation Pathways and Stability of N'-(2,4-Dimethylphenyl)-N-methylformamidine

Foreword

N'-(2,4-Dimethylphenyl)-N-methylformamidine, commonly referred to in literature as DMPF or by its developmental code BTS 27271, occupies a critical position in the fields of environmental chemistry, food safety, and toxicology. As the principal and most persistent metabolite of the widely used acaricide Amitraz, the stability and degradation characteristics of DMPF are of paramount importance for accurate residue analysis and risk assessment.[1][2] Unlike its parent compound, which can degrade rapidly under certain conditions, DMPF often persists longer in various matrices, making it a key analytical target for determining the use of Amitraz.[1][3] This guide provides a detailed examination of the chemical liabilities of DMPF, outlining its degradation pathways and the factors that govern its stability. It is intended for researchers, analytical scientists, and drug development professionals who require a deep, mechanistic understanding of this compound's behavior.

Core Chemical Structure and Stability Profile

N'-(2,4-Dimethylphenyl)-N-methylformamidine (CAS: 33089-74-6, Molecular Formula: C₁₀H₁₄N₂) is defined by a formamidine functional group connecting a 2,4-dimethylphenyl ring to a methylamino moiety.[4] The stability of the molecule is largely dictated by the susceptibility of the iminomethane carbon in the formamidine linkage to nucleophilic attack, primarily by water.

General chemical data indicates that the free base form of DMPF has poor stability and is prone to degradation via hydrolysis, especially in the presence of humid air.[5] However, in specific contexts, such as in pear extracts, it has been shown to be relatively stable compared to its parent compound, Amitraz, which degrades very rapidly in acidic conditions.[1] This dichotomy highlights the critical role that the surrounding chemical environment, particularly pH and water activity, plays in the compound's persistence.

| Property | Value / Description | Source(s) |

| Molecular Formula | C₁₀H₁₄N₂ | [6] |

| Molecular Weight | 162.23 g/mol | [6] |

| Primary Liability | Hydrolysis of the formamidine linkage | [5][7] |

| General Stability | Considered poor in humid air; relatively stable in some matrices compared to Amitraz. | [1][5] |

| Key Degradation Product | 2,4-Dimethylaniline (DMA) | [7] |

Major Degradation Pathways

The degradation of DMPF can proceed through several mechanisms, with hydrolytic and metabolic pathways being the most extensively documented.

Hydrolytic Degradation

Hydrolysis is the most significant abiotic degradation pathway for DMPF. The reaction involves the cleavage of the C=N double bond within the formamidine group. While specific kinetic studies on DMPF are not as widespread as for its parent, the well-documented pH-dependent hydrolysis of Amitraz provides a strong mechanistic model.[7]

The degradation of Amitraz is highly sensitive to pH:

-

Acidic Conditions (pH < 6): Hydrolysis is rapid. The parent compound breaks down into intermediates including DMPF and N-(2,4-dimethylphenyl)formamide (DMF). DMPF is then further hydrolyzed.[7] Studies on the parent compound show that at very low pH (<3), degradation can proceed directly to the terminal product, 2,4-dimethylaniline (DMA), in under an hour.[7]

-

Alkaline Conditions (pH > 7): The rate of hydrolysis for Amitraz is generally slower.[7]

For DMPF, this implies that the compound is most labile under acidic conditions and in the presence of water, ultimately yielding 2,4-dimethylaniline (DMA) and N-methylformamide .

Caption: Primary hydrolytic pathway for DMPF.

Metabolic Degradation

In biological systems, DMPF is an intermediate in the metabolism of Amitraz. Studies in rats have shown that both Amitraz and orally administered DMPF are rapidly metabolized and excreted, primarily in the urine.[8] The metabolic cascade involves further degradation of DMPF into products such as 2,4-dimethylformanilide, 2,4-dimethylaniline (DMA), 4-formamido-3-methylbenzoic acid, and 4-amino-3-methylbenzoic acid.[8] This indicates that in vivo, hydrolysis is complemented by enzymatic transformations (e.g., oxidation) that facilitate clearance.

Photodegradation

The parent compound, Amitraz, is known to be susceptible to degradation upon exposure to sunlight.[7] While specific photolytic studies on DMPF are less common, the presence of the aromatic ring suggests a potential for photodegradation, which should be considered a possible contributor to its environmental fate.

Analytical Methodologies for Stability and Residue Studies

The choice of analytical method is critical for accurately quantifying DMPF and its degradants. Modern techniques have moved from indirect measurements to direct analysis.

Direct Analysis via LC-MS/MS

Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the state-of-the-art method for the direct quantification of DMPF.[1]

-

Principle: This technique allows for the separation of DMPF from other metabolites and matrix components via liquid chromatography, followed by highly selective and sensitive detection using mass spectrometry.

-

Advantages: It measures the intact molecule, avoiding the ambiguity of indirect methods. It is highly sensitive and specific, making it suitable for complex matrices like food and biological fluids.

-

Typical Conditions:

Indirect Analysis via GC

Traditional methods for determining total Amitraz residues involve a chemical hydrolysis step.[1]

-

Principle: The sample is subjected to alkaline hydrolysis, which converts the parent Amitraz and all related metabolites, including DMPF, into the common moiety, 2,4-dimethylaniline (DMA). The DMA is then extracted, often derivatized, and quantified by Gas Chromatography (GC), typically with a mass selective or electron capture detector.

-

Disadvantages: This method cannot distinguish between the parent compound and its metabolites, providing only a total residue value. It is laborious and can be prone to variability.

Experimental Protocols

The following protocols provide standardized workflows for assessing the stability and quantifying residues of DMPF. These are designed as self-validating systems, incorporating necessary controls and quality checks.

Protocol: Hydrolytic Stability Assessment of DMPF

This protocol is based on OECD Guideline 111 for testing the hydrolysis of chemicals as a function of pH.

Objective: To determine the rate of hydrolytic degradation of DMPF at different pH values.

Methodology:

-

Preparation of Buffers: Prepare sterile aqueous buffer solutions at pH 4 (e.g., acetate), pH 7 (e.g., phosphate), and pH 9 (e.g., borate). The use of sterile buffers is critical to inhibit microbial degradation, thereby isolating hydrolysis as the variable.

-

Preparation of Stock Solution: Prepare a concentrated stock solution of DMPF in a water-miscible solvent that has a low hydrolysis rate (e.g., acetonitrile).

-

Incubation: Spike the DMPF stock solution into each of the buffer solutions in triplicate, ensuring the final concentration of the organic solvent is minimal (<1%). The final DMPF concentration should be suitable for the analytical range of the LC-MS/MS method.

-

Control Samples: Include a control sample at t=0 (immediately after spiking) and a blank buffer sample for each pH.

-

Temperature Control: Incubate all solutions in the dark at a constant, controlled temperature (e.g., 25°C or 50°C) to prevent photodegradation and ensure consistent reaction kinetics.

-

Time-Point Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days), withdraw an aliquot from each flask. The sampling frequency should be adjusted based on the expected degradation rate.

-

Sample Analysis: Immediately analyze the aliquots by a validated LC-MS/MS method to determine the remaining concentration of DMPF.

-

Data Analysis: Plot the natural logarithm of the DMPF concentration versus time for each pH. The degradation rate constant (k) is determined from the slope of the regression line, and the half-life (t₁/₂) is calculated as (ln 2)/k.

Protocol: QuEChERS Extraction for DMPF Residue Analysis

This protocol outlines the widely adopted QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for extracting DMPF from a food matrix (e.g., fruit).[9][10]

Caption: QuEChERS experimental workflow for DMPF analysis.

Methodology:

-

Homogenization: Weigh 10 g of a homogenized sample into a 50 mL centrifuge tube.

-

Extraction: Add 10 mL of acetonitrile and an appropriate internal standard. Shake vigorously for 1 minute. The acetonitrile serves to precipitate proteins and extract a wide range of pesticides.

-

Liquid-Liquid Partitioning: Add a pre-packaged salt mixture (commonly magnesium sulfate and sodium chloride). Shake immediately and centrifuge. The salts induce phase separation between the aqueous sample matrix and the acetonitrile layer.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the upper acetonitrile layer to a 2 mL microcentrifuge tube containing a sorbent mixture (e.g., primary secondary amine (PSA) to remove organic acids and C18 to remove lipids).

-

Final Analysis: Vortex and centrifuge the d-SPE tube. The resulting supernatant is the final extract, which can be directly injected or diluted for LC-MS/MS analysis.

Conclusion

N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF) is a molecule whose stability is fundamentally governed by its chemical environment. Its primary degradation pathway is hydrolysis, a process accelerated by acidic conditions and the presence of moisture. While more persistent than its parent compound Amitraz, DMPF reliably degrades to 2,4-dimethylaniline, a key endpoint for total residue analysis. Understanding these degradation pathways and stability characteristics is not merely an academic exercise; it is essential for the development of robust and accurate analytical methods, for conducting meaningful toxicological assessments, and for ensuring regulatory compliance in food safety and environmental monitoring. The protocols and data presented herein provide a framework for the rigorous scientific investigation of this important metabolite.

References

-

Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. (2025). ResearchGate. [Link]

-

Amitraz Residues in Pears - Detection via Metabolites in a Multi-Residue Scheme. eurl-pesticides.eu. [Link]

-

N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326. PubChem. [Link]

-

A case study of amitraz and its degradants. CORE. [Link]

-

Determination of amitraz and its degradation products and monitoring degradation process in quince and cucumber. ResearchGate. [Link]

-

Analytical methods for human biomonitoring of pesticides. A review. ScienceDirect. [Link]

-

The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination. PubMed. [Link]

Sources

- 1. eurl-pesticides.eu [eurl-pesticides.eu]

- 2. N'-(2,4-dimethylphenyl)-N-methylformamidine | C10H14N2 | CID 36326 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. The Evolution of Amitraz and Its Metabolic Degradation Products in Human Blood over 90 Days for Use in Forensic Determination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-2,4-Dimethylphenyl-N'-methylformamidine [lgcstandards.com]

- 5. N-2,4-DIMETHYLPHENYL-N'-METHYLFORMAMIDINE | 33089-74-6 [chemicalbook.com]

- 6. N'-(2,4-Dimethylphenyl)-N-methylformamidine | 33089-74-6 | Benchchem [benchchem.com]

- 7. files01.core.ac.uk [files01.core.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of N'-(2,4-Dimethylphenyl)-N-methylformamidine as a Reference Standard

For: Researchers, scientists, and drug development professionals

Introduction: The Critical Role of Metabolite Reference Standards in Agrochemical and Pharmaceutical Analysis

In the realm of analytical chemistry, particularly within the agrochemical and pharmaceutical industries, the accurate quantification of active ingredients and their metabolic byproducts is paramount for ensuring product safety, efficacy, and regulatory compliance. The insecticide and acaricide Amitraz is a widely used compound that undergoes metabolic transformation and environmental degradation, leading to the formation of several products. Among these, N'-(2,4-Dimethylphenyl)-N-methylformamidine (DMPF) is a principal and stable metabolite.[1][2] Consequently, regulatory bodies often mandate the monitoring of not just the parent compound but also its significant metabolites. This necessitates the use of high-purity, well-characterized reference standards for the accurate identification and quantification of these degradation products.

This technical guide provides a comprehensive overview of the application of N'-(2,4-Dimethylphenyl)-N-methylformamidine as a reference standard. It is designed to equip researchers, analytical scientists, and quality control professionals with the essential knowledge and detailed protocols for its effective use in various analytical workflows. This document delves into the physicochemical properties of DMPF, its relationship to Amitraz, and detailed methodologies for its analysis by High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and application in analytical methods.

| Property | Value | Source |

| Chemical Name | N'-(2,4-Dimethylphenyl)-N-methylformamidine | [2] |

| Synonyms | Amitraz Related Compound B (USP), N-Methyl-N′-(2,4-xylyl)formamidine (BP), BTS 27271, Semiamitraz | [2] |

| CAS Number | 33089-74-6 | [2] |

| Molecular Formula | C₁₀H₁₄N₂ | [2] |

| Molecular Weight | 162.23 g/mol | [2] |

| Appearance | White crystalline solid (free base) | [2] |

| Melting Point | 75-76°C (free base) | [2] |

| Solubility | Hydrochloride salt: Soluble in water and lower alcohols. Free base: Soluble in organic solvents such as ethanol, DMSO, and dimethylformamide (DMF). Insoluble in benzene, xylene, petroleum ether, and hexane. | [2] |

| Storage | -20°C | [2] |

The Amitraz Degradation Pathway: The Origin and Significance of DMPF

N'-(2,4-Dimethylphenyl)-N-methylformamidine is a primary degradation product of the insecticide Amitraz. The degradation of Amitraz can occur through hydrolysis and metabolism in various matrices, including plants, animals, and the environment.[1] The instability of the parent Amitraz molecule makes the quantification of its stable metabolites, such as DMPF, crucial for determining the total residue of Amitraz. Regulatory guidelines often define the total Amitraz residue as the sum of Amitraz and its metabolites containing the 2,4-dimethylaniline moiety.[3]

The degradation pathway of Amitraz to DMPF and other metabolites is a critical concept for analytical scientists to understand.

Caption: Degradation pathway of Amitraz to its major metabolites.

Application as a Certified Reference Material

N'-(2,4-Dimethylphenyl)-N-methylformamidine is available as a certified reference material from various pharmacopoeias and chemical suppliers. It is listed as Amitraz Related Compound B by the United States Pharmacopeia (USP), although it is important to note that this specific item has been discontinued from the USP store. It is also available as a N-Methyl-N′-(2,4-xylyl)formamidine British Pharmacopoeia (BP) Reference Standard. The availability of these certified reference materials underscores their importance in regulatory compliance and quality control. These standards are produced under stringent quality management systems, such as ISO 17034, ensuring their traceability, purity, and suitability for use in quantitative analysis.

Protocols for Analytical Applications

The following protocols are provided as a detailed guide for the analysis of N'-(2,4-Dimethylphenyl)-N-methylformamidine in various matrices. These are starting points and may require optimization based on the specific matrix and instrumentation.

Protocol 1: Quantification of DMPF in Agricultural Products by HPLC-MS/MS

This protocol is designed for the sensitive and selective quantification of DMPF in complex matrices such as fruits and vegetables, following a QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation method.

1. Standard Preparation:

-

Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of N'-(2,4-Dimethylphenyl)-N-methylformamidine reference standard and dissolve in a suitable solvent such as methanol or acetonitrile in a 10 mL volumetric flask.

-

Working Standard Solutions: Prepare a series of working standard solutions by serial dilution of the primary stock solution with the initial mobile phase composition or a suitable solvent to create a calibration curve (e.g., 1, 5, 10, 50, 100 ng/mL).

2. Sample Preparation (QuEChERS):

-

Homogenize 10-15 g of the sample.

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium citrate sesquihydrate).

-

Shake vigorously for 1 minute and centrifuge at ≥4000 rpm for 5 minutes.

-

Take a 1 mL aliquot of the supernatant (acetonitrile layer) and transfer it to a microcentrifuge tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., 150 mg MgSO₄, 50 mg Primary Secondary Amine - PSA).

-

Vortex for 30 seconds and centrifuge at high speed for 2 minutes.

-

Filter the supernatant through a 0.22 µm filter into an autosampler vial.

3. HPLC-MS/MS Conditions:

-

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

-

Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is a common choice.

-

Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.

-

Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5-10 µL.

-

Column Temperature: 40°C.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

MS/MS Transitions (Example):

-

Precursor Ion (m/z): 163.1

-

Product Ions (m/z): 132.1 (quantifier), 105.1 (qualifier)

-

Note: These transitions should be optimized for the specific instrument.

-

-

Collision Energy: Optimize for the specific instrument to achieve maximum signal intensity.

4. Data Analysis and Quantification:

-

Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standards.

-

Quantify the amount of DMPF in the samples by interpolating their peak areas from the calibration curve.

-

Confirm the identity of DMPF by the presence of the qualifier ion and the ion ratio between the quantifier and qualifier ions, which should be within a specified tolerance of the average ratio from the standards.

Caption: General workflow for the analysis of DMPF by HPLC-MS/MS.

Protocol 2: Analysis of DMPF in Biological Matrices by GC-MS

This protocol is suitable for the analysis of DMPF in biological samples like urine. It often requires a derivatization step to improve the volatility and chromatographic behavior of the analyte.

1. Standard Preparation:

-

Prepare stock and working standard solutions as described in Protocol 1, using a solvent suitable for GC analysis (e.g., ethyl acetate).

-

An isotopically labeled internal standard (e.g., d6-DMPF) is highly recommended for improved accuracy and precision.

2. Sample Preparation (Liquid-Liquid Extraction):

-

To 1 mL of the biological sample (e.g., urine), add an appropriate amount of the internal standard solution.

-

Adjust the pH of the sample to basic (pH 9-10) using a suitable buffer or base (e.g., sodium carbonate).

-

Extract the sample with 5 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of hexane and ethyl acetate) by vortexing for 2 minutes.

-

Centrifuge to separate the phases.

-

Transfer the organic layer to a clean tube.

-

Repeat the extraction process.

-

Combine the organic extracts and evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization:

-

Reconstitute the dried extract in a small volume of a suitable solvent (e.g., 50 µL of acetonitrile).

-

Add a derivatizing agent such as N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-Butyldimethylchlorosilane (TBDMCS).

-

Heat the mixture at 60-70°C for 30-60 minutes.

-

Cool to room temperature before injection.

4. GC-MS Conditions:

-

GC System: A gas chromatograph with a split/splitless injector.

-

Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a 5% phenyl-methylpolysiloxane column.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250°C.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp at 10°C/min to 280°C.

-

Hold at 280°C for 5 minutes.

-

-

Mass Spectrometer: A single or triple quadrupole mass spectrometer.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM).

-

SIM Ions (for t-BDMS derivative):

-

Quantifier Ion (m/z): 205

-

Qualifier Ions (m/z): 219, 261, 278

-

Note: These ions should be confirmed and optimized based on the mass spectrum of the derivatized standard.

-

5. Data Analysis and Quantification:

-

Similar to the HPLC-MS/MS protocol, generate a calibration curve using the derivatized standards.

-

Quantify DMPF in the samples using the internal standard method for correction of matrix effects and variations in sample preparation and injection.

Conclusion and Best Practices

The use of N'-(2,4-Dimethylphenyl)-N-methylformamidine as a reference standard is indispensable for the accurate and reliable determination of Amitraz residues in a variety of matrices. Its role as a stable metabolite necessitates its inclusion in analytical methods to avoid underestimation of the total residue. The protocols provided herein offer a robust starting point for method development and routine analysis.

For ensuring the highest quality of analytical data, the following best practices are recommended:

-

Proper Storage and Handling: Always store the reference standard at the recommended temperature (-20°C) and protect it from light and moisture to maintain its integrity and purity.

-

Purity Assessment: Regularly verify the purity of the reference standard, especially if it is a neat material used to prepare in-house stock solutions.

-

Method Validation: Thoroughly validate the analytical method for parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) in the matrix of interest.

-

Use of Internal Standards: Whenever possible, use an isotopically labeled internal standard to compensate for matrix effects and improve the accuracy of quantification.

-

Adherence to Regulatory Guidelines: Ensure that the analytical methods and the use of reference standards comply with the relevant national and international regulatory requirements.

By adhering to these principles and utilizing the detailed information and protocols in this guide, scientists can confidently and accurately employ N'-(2,4-Dimethylphenyl)-N-methylformamidine as a reference standard in their analytical workflows.

References

-

PubChem. N'-(2,4-dimethylphenyl)-N-methylformamidine. [Link].

-

European Union Reference Laboratory for Pesticides. Amitraz Residues in Pears - Detection via Metabolites in a Multi-Residue Scheme. [Link].

-

Korta, E., Bakkali, A., Berrueta, L. A., Gallo, B., & Vicente, F. (2001). Study of acaricide stability in honey. Characterization of amitraz degradation products in honey and beeswax. Journal of agricultural and food chemistry, 49(12), 5835–5842. [Link].

-

ResearchGate. Metabolic Conversion of N'-(2,4-dimethylphenyl)-N-methylformamidine Pesticide and the Analysis of the Metabolites. [Link].

Sources

A Robust Solid-Phase Extraction Protocol for the Quantification of N'-(2,4-Dimethylphenyl)-N-methylformamidine (Amitraz Metabolite) in Complex Matrices

Abstract

This application note presents a detailed and optimized solid-phase extraction (SPE) protocol for the efficient isolation and concentration of N'-(2,4-Dimethylphenyl)-N-methylformamidine from challenging biological and food matrices. N'-(2,4-Dimethylphenyl)-N-methylformamidine, a principal metabolite of the widely used acaricide Amitraz, is a critical analyte for toxicological, environmental, and food safety monitoring.[1][2] The methodology described herein leverages reversed-phase SPE to overcome matrix interference and achieve high recovery rates, making it suitable for subsequent analysis by sensitive chromatographic techniques such as LC-MS/MS or GC-MS.

Introduction and Method Principle

N'-(2,4-Dimethylphenyl)-N-methylformamidine, also known by its developmental code BTS-27271, is a primary metabolite of Amitraz.[1][3] The parent compound, Amitraz, is extensively used in agriculture and veterinary medicine to control ticks, mites, and other pests.[3] Monitoring for the presence of its metabolites like BTS-27271 is essential for assessing exposure, ensuring food safety, and understanding environmental fate.[2][4] However, the quantitative analysis of this metabolite is often hampered by its presence at trace levels within complex sample matrices such as plasma, urine, and honey.[3][5]

Solid-phase extraction (SPE) is a powerful sample preparation technique that addresses these challenges by isolating analytes of interest from interfering matrix components.[6] This protocol is founded on the principle of reversed-phase SPE , a choice dictated by the physicochemical properties of the target analyte.

Causality of Method Selection:

-

Hydrophobicity: N'-(2,4-Dimethylphenyl)-N-methylformamidine is a moderately lipophilic (non-polar) compound, as indicated by its calculated LogP of 2.57.[4] This non-polar character allows for strong retention on a hydrophobic SPE sorbent (like C18 or a polymeric equivalent) via van der Waals forces when the sample is loaded in a polar, aqueous environment.[7][8]

-

Sorbent Interaction: A reversed-phase sorbent, such as octadecylsilane (C18) bonded silica or a hydrophilic-lipophilic balanced (HLB) polymer, provides a non-polar stationary phase.[9][10] When the pre-treated aqueous sample is passed through the cartridge, the non-polar analyte partitions from the polar mobile phase onto the stationary phase, effectively "binding" to the sorbent.

-

Selective Elution: More polar, water-soluble matrix components have minimal affinity for the sorbent and are washed away. The retained analyte is then selectively eluted using a non-polar organic solvent, which disrupts the hydrophobic interactions and releases the analyte from the sorbent in a clean, concentrated form.[11]

This bind-elute mechanism ensures effective sample clean-up and concentration, leading to improved sensitivity and robustness in the final analytical measurement.

Materials and Reagents

-

SPE Sorbents:

-

Chemicals & Solvents (HPLC or MS Grade):

-

Methanol

-

Acetonitrile

-

Water (Type I, 18.2 MΩ·cm)

-

Ammonium Hydroxide (for pH adjustment)

-

Formic Acid (for pH adjustment)

-

-

Apparatus:

-

SPE Vacuum Manifold (12 or 24-port)

-

Analytical Balance

-

Vortex Mixer

-

Centrifuge (capable of >3,000 x g)

-

pH meter or pH indicator strips

-

Glass test tubes or autosampler vials for collection

-

Nitrogen evaporator (optional, for solvent evaporation)

-

-

Standards:

-

N'-(2,4-Dimethylphenyl)-N-methylformamidine certified reference material.[13]

-

Overall Experimental Workflow

The entire process, from sample receipt to final analysis, is streamlined to ensure efficiency and reproducibility. The following diagram illustrates the key stages of the protocol.

Caption: High-level workflow from sample preparation to analysis.

Detailed Experimental Protocols

The goal of this step is to prepare the sample in a liquid form that is compatible with the SPE cartridge, primarily by removing particulates and ensuring the analyte will bind effectively to the sorbent.

-

Protocol A1: Human/Animal Plasma or Serum

-

Rationale: Plasma and serum contain high concentrations of proteins that can clog the SPE cartridge and interfere with analysis. Protein precipitation is a necessary first step.[14][15] Acetonitrile is an effective precipitation solvent.[16][17]

-

Pipette 500 µL of plasma/serum into a 2 mL microcentrifuge tube.

-

Add 1.5 mL of cold acetonitrile (a 3:1 solvent-to-sample ratio).

-

Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the supernatant and transfer it to a clean tube.

-

Dilute the supernatant with 3 mL of water (Type I) to reduce the organic solvent concentration, ensuring analyte retention on the SPE sorbent.

-

-

Protocol A2: Urine

-

Rationale: Urine is a less complex matrix than plasma, but pH adjustment may be necessary. The analyte is a weak base and maintaining a neutral to slightly basic pH ensures it is in its non-ionized, more hydrophobic state, which enhances retention on the reversed-phase sorbent.[7]

-

Centrifuge 1 mL of urine at 3,000 x g for 5 minutes to pellet any particulate matter.

-

Transfer the supernatant to a clean tube.

-

Check the pH. If acidic, adjust to pH 7.0-7.5 using dilute ammonium hydroxide.

-

Dilute the pH-adjusted urine with 1 mL of water (Type I).

-

-

Protocol A3: Honey

-

Rationale: Honey is highly viscous and must be diluted to ensure it can be loaded onto the SPE cartridge. Dissolving in water is a standard approach for preparing honey samples for pesticide analysis.[5]

-

Weigh 1.0 g of a homogenized honey sample into a 15 mL centrifuge tube.

-

Add 4.0 mL of warm (approx. 40°C) water (Type I).

-

Vortex for 2 minutes or until the honey is completely dissolved.

-

The resulting solution is ready for loading onto the SPE cartridge.

-

This protocol uses a standard bind-elute procedure on a reversed-phase sorbent. The volumes provided are for a 60 mg cartridge and may be scaled for different sorbent masses.

Caption: Step-by-step reversed-phase SPE procedure.

Detailed Steps:

-

Conditioning: Pass 2 mL of methanol through the cartridge. This step solvates the C18 chains or polymeric resin, activating the sorbent for interaction. Do not let the sorbent go dry.

-

Equilibration: Pass 2 mL of water (Type I) through the cartridge. This removes the organic solvent and prepares the sorbent surface for the aqueous sample, maximizing retention. Do not let the sorbent go dry.

-

Sample Loading: Load the pre-treated sample from Part A onto the cartridge at a slow, steady flow rate of approximately 1-2 mL/minute. A slow flow rate is critical to ensure sufficient interaction time between the analyte and the sorbent.

-

Washing: Pass 2 mL of 5% methanol in water through the cartridge. This wash step is crucial for removing hydrophilic and weakly retained matrix components without prematurely eluting the target analyte.

-